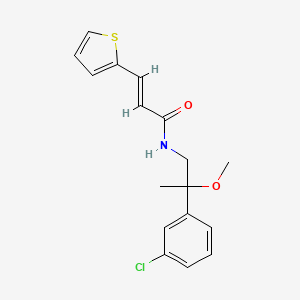
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide, also known as CTAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CTAA belongs to the class of acrylamide derivatives and has a molecular weight of 347.85 g/mol.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide Acrylamide, as an industrially produced reactive molecule, is widely used to synthesize polyacrylamide. This substance has numerous applications in soil conditioning, wastewater treatment, and various industries like cosmetic, paper, and textile. It also serves as a solid support for protein separation in laboratories. Understanding the chemistry, metabolism, pharmacology, and toxicology of acrylamide is crucial due to potential human exposure from external sources and diet. In-depth research is necessary to develop improved food processes and decrease dietary acrylamide content (Friedman, 2003).
Acrylamide in Baking Products In the food industry, particularly in baking, the formation of acrylamide is a significant concern due to its toxic properties. Understanding the factors that influence acrylamide formation and degradation in bakery products is essential. This involves analyzing acrylamide precursors, processing conditions, and exploring approaches to reduce its level in food products (Keramat et al., 2011).
Industrial Applications of Acrylamide Acrylamide finds extensive use in various industrial processes, such as water and wastewater treatment, pulp and paper processing, and mining. Understanding the chemistry, agricultural practices, and toxicology related to acrylamide is essential for assessing the potential risk to human health from its presence in the diet. The link between acrylamide in foods to the Maillard reaction and amino acids like asparagine is a significant step towards understanding its formation during food processing (Taeymans et al., 2004).
Neurotoxicity and Mechanistic Insights Acrylamide is known for its neurotoxic effects. Understanding the mechanistic insights of toxicants like acrylamide and hexanedione that cause central-peripheral axonopathies is crucial. Research focusing on dose-rate dependent expression of axonopathic changes and morphometric analyses helps in distinguishing primary toxicant effects from non-specific consequences, guiding towards a better understanding of neurotoxicant chemistry and mechanism (LoPachin & Gavin, 2015).
Coordination Chemistry of Acrylamide Studying the coordination chemistry of acrylamide with various transition metals is essential for understanding its potential role in biological systems and its impact on health. Research in this area covers the structure, possible modes of coordination, synthesis, and reactions of acrylamide complexes, as well as its interactions with less acidic biologically relevant metal ions (Girma et al., 2005).
特性
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-17(21-2,13-5-3-6-14(18)11-13)12-19-16(20)9-8-15-7-4-10-22-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRAMARLKDVLCL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

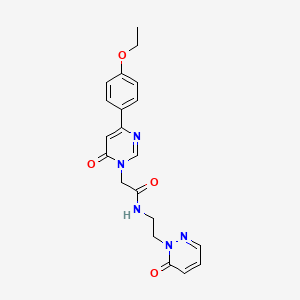
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)

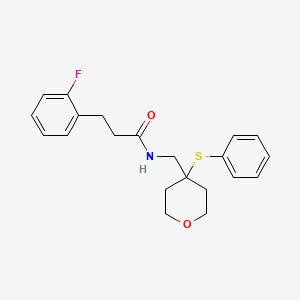
![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)
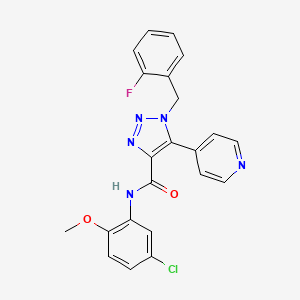
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)
![2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2434479.png)

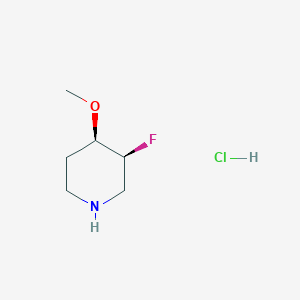

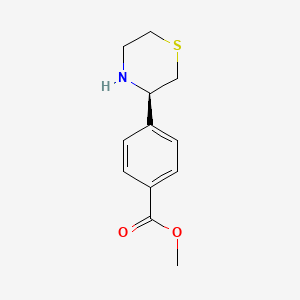
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2434487.png)
